
2-N-(Isopropyl)amino-1-(4-methylthiophenyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano es un compuesto orgánico con la fórmula molecular C14H23NS. Este compuesto contiene 23 átomos de hidrógeno, 14 átomos de carbono, 1 átomo de nitrógeno y 1 átomo de azufre . Se caracteriza por la presencia de un grupo isopropilamino unido a una cadena butano, que a su vez está conectado a un grupo 4-metiltiofenil.
Métodos De Preparación
La síntesis del 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano involucra varios pasos. Un método común incluye la reacción de combinación de isobuteno, cloro y cianuro de metilo. Esta reacción produce N-[1-(clorometil)propil] acetil cloroamina, que se hidroliza para formar N-[1-(clorometil)propil] acetamida. La hidrólisis adicional de este intermedio produce 2-amino-2-metil-1-propanol . Este proceso es ventajoso debido a su simplicidad, bajo costo y alta pureza del producto, lo que lo hace adecuado para la producción industrial.
Análisis De Reacciones Químicas
El 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en la posición bencílica.
Aplicaciones Científicas De Investigación
El 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluidos sus efectos sobre dianas moleculares específicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y produciendo diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
El 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano se puede comparar con otros compuestos similares, tales como:
2-N-(Isopropil)amino-1-(4-metilfenil)butano: Este compuesto carece del átomo de azufre presente en el 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano, lo que puede afectar sus propiedades químicas y reactividad.
2-N-(Isopropil)amino-1-(4-metiltioetil)butano: Este compuesto tiene un patrón de sustitución diferente en la cadena butano, lo que lleva a variaciones en su comportamiento químico y aplicaciones.
Estas comparaciones resaltan las características estructurales únicas y la reactividad del 2-N-(Isopropil)amino-1-(4-metiltiofenil)butano, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
Fórmula molecular |
C14H23NS |
|---|---|
Peso molecular |
237.41 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylphenyl)-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C14H23NS/c1-5-13(15-11(2)3)10-12-6-8-14(16-4)9-7-12/h6-9,11,13,15H,5,10H2,1-4H3 |
Clave InChI |
JPJSEWJNHDIYAS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=C(C=C1)SC)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


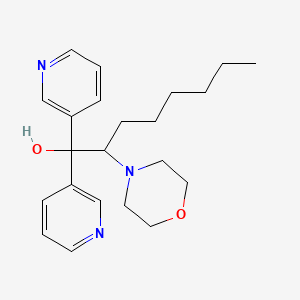

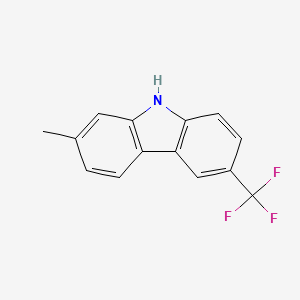
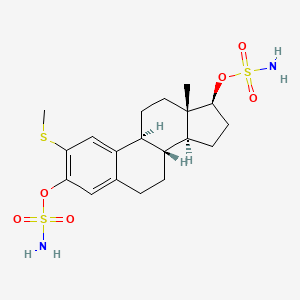
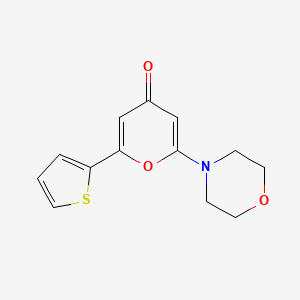
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
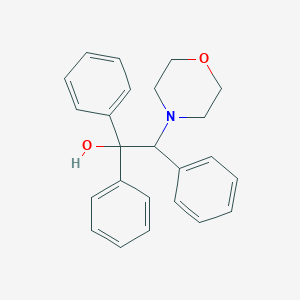
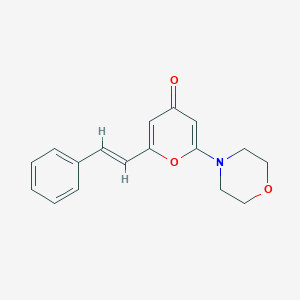
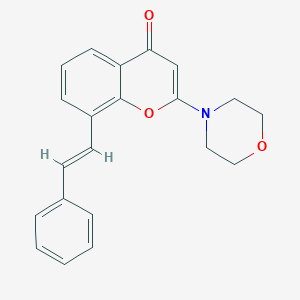
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
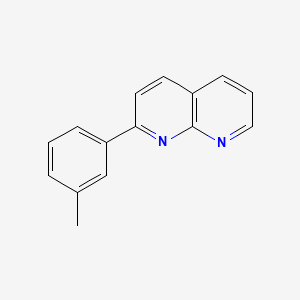
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
